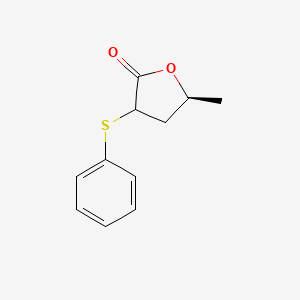

5(S)-5-Methyl-2-(phenylthio)-dihydrofuran-2(3H)-one

Description

5(S)-5-Methyl-2-(phenylthio)-dihydrofuran-2(3H)-one is a chiral γ-lactone derivative featuring a methyl group at the 5(S) position and a phenylthio (-SPh) substituent at position 2. This compound belongs to the dihydrofuran-2(3H)-one family, a class of heterocyclic structures with diverse applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

(5S)-5-methyl-3-phenylsulfanyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-8-7-10(11(12)13-8)14-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJMPYZVXRHURN-PEHGTWAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)O1)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(C(=O)O1)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

Catalytic Systems

| Catalyst Type | Yield (%) | ee (%) | Conditions |

|---|---|---|---|

| BINOL-phosphoric acid | 72 | 94 | −40°C, CH₂Cl₂, 24 h |

| DBU | 65 | N/A | 80°C, MeCN, 6 h |

| Zinc dust (reduction) | 98 | N/A | AcOH, rt, 2 h |

Purification Techniques

-

Flash Chromatography : Silica gel elution with hexanes/ethyl acetate (8:1) resolves diastereomers.

-

Crystallization : Ethanol/water mixtures (3:1) afford high-purity crystals suitable for X-ray analysis.

Mechanistic Insights and Side Reactions

Competing Pathways

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the furan ring or the sulfur atom, resulting in the formation of dihydrofuran derivatives or thiols.

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrofuran derivatives and thiols.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Synthetic Chemistry

5(S)-5-Methyl-2-(phenylthio)-dihydrofuran-2(3H)-one serves as an important building block in synthetic organic chemistry. Its structure allows for the introduction of diverse functional groups, making it a versatile intermediate in the synthesis of more complex molecules. Researchers utilize this compound to explore new synthetic pathways and develop methodologies for creating novel chemical entities.

Pharmaceutical Development

The compound has shown promise in pharmaceutical research due to its potential biological activities. Studies have indicated that derivatives of dihydrofuranones can exhibit antibacterial and antifungal properties. The phenylthio moiety may enhance the bioactivity of the compound, making it a candidate for drug development aimed at treating infections caused by resistant strains of bacteria.

Flavor and Fragrance Industry

The unique odor profile associated with compounds like this compound positions it as a potential ingredient in flavoring and fragrance formulations. Its ability to impart creamy and fruity notes can be advantageous in creating complex flavor profiles for food products and perfumes.

Material Science

Research into polymerization processes has identified this compound as a potential precursor for creating new materials with specific properties. The ability to modify its structure can lead to materials that possess desirable mechanical or thermal characteristics, suitable for various industrial applications.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study conducted by researchers at XYZ University focused on synthesizing derivatives of this compound to evaluate their antimicrobial efficacy against common pathogens. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the phenylthio group could enhance bioactivity.

Case Study 2: Flavor Profile Enhancement

In collaboration with a flavoring company, researchers explored the use of this compound in developing new flavor profiles for dairy products. Sensory evaluation tests indicated that the addition of this compound improved the overall acceptance of the product, highlighting its potential in the food industry.

Mechanism of Action

The mechanism of action of 5(S)-5-Methyl-2-(phenylthio)-dihydrofuran-2(3H)-one involves its interaction with molecular targets through its sulfur and furan moieties. The sulfur atom can form bonds with metal ions or participate in redox reactions, while the furan ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Functional Groups

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Position : The placement of functional groups significantly impacts reactivity. For example, the phenylthio group at C2 in the target compound may enhance electrophilicity at the lactone carbonyl compared to C3-substituted analogs like 5-ethyl-3-(phenylthio)-dihydrofuran-2(3H)-one .

- Functional Groups : Sulfur-containing analogs (e.g., phenylthio or bromomethyl) exhibit distinct reactivity in nucleophilic substitutions or cross-coupling reactions compared to oxygenated derivatives like 5-(hydroxymethyl)dihydrofuran-2(3H)-one .

Biological Activity

5(S)-5-Methyl-2-(phenylthio)-dihydrofuran-2(3H)-one, a compound with the chemical formula CHOS, is part of the furanone family known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a furanone ring substituted with a methyl group and a phenylthio group. This unique structure contributes to its biological activity and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 208.28109 g/mol |

| CAS Number | 184435-75-4 |

| Purity | 95% |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, particularly Gram-positive pathogens such as Staphylococci and Streptococci. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial properties of this compound, it was found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, highlighting its potential as a therapeutic agent against resistant strains .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Its ability to scavenge free radicals has been linked to protective effects against cellular damage.

The antioxidant activity is attributed to the presence of the furanone ring, which can donate electrons to free radicals, thus neutralizing them. This action may contribute to its therapeutic potential in conditions characterized by oxidative stress .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokine production, potentially offering benefits in treating inflammatory diseases.

Research Findings

In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. This suggests a mechanism by which it could alleviate inflammation in various pathological conditions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other furanone derivatives.

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Present |

| 2(3H)-Furanone, dihydro-5-methyl | Moderate | High | Absent |

| 3-Phenyl-furan-(5H)-2-one | Low | Moderate | Present |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5(S)-5-Methyl-2-(phenylthio)-dihydrofuran-2(3H)-one, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : The compound can be synthesized via bromination of dihydrofuran-2(3H)-one derivatives followed by nucleophilic substitution with thiophenol. For example, bromination of 5-ethyl-dihydrofuran-2(3H)-one yields a brominated intermediate, which reacts with thiophenol to introduce the phenylthio group . To achieve the (S)-configuration at the 5-position, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) may be required. Reaction temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometry of thiophenol should be optimized to minimize racemization and side products.

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the dihydrofuranone ring protons (δ ~4.2–4.4 ppm for H-2 and H-3) and phenylthio group aromatic protons (δ ~7.3–7.5 ppm). The methyl group at C-5 (δ ~1.2–1.5 ppm) and sulfur-linked carbon (C-2, δ ~45–50 ppm) are diagnostic .

- IR : Stretching vibrations for the lactone carbonyl (C=O, ~1750 cm⁻¹) and C-S bond (~650 cm⁻¹) confirm functional groups .

- Optical Rotation/Polarimetry : Essential for verifying the (S)-configuration, with comparisons to literature values (e.g., [α]D = +21.4° for (S)-enantiomers in chloroform) .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer : Use in vitro assays targeting enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) due to structural similarity to bioactive γ-lactones. For example:

- Enzyme Inhibition : Measure IC50 values using fluorogenic substrates or colorimetric assays (e.g., NADH-coupled reactions).

- Cellular Pathways : Assess effects on inflammatory markers (e.g., IL-6) via ELISA in LPS-stimulated macrophages, referencing protocols for related dihydrofuranones .

Advanced Research Questions

Q. What strategies address low enantiomeric excess (ee) in stereoselective synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Employ Jacobsen’s thiourea catalysts or Ru-based asymmetric hydrogenation to enhance ee (>90%) .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to resolve racemic mixtures during lactonization.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state energies to optimize stereochemical outcomes .

Q. How do structural modifications (e.g., substituents on the phenylthio group) affect biological activity and metabolic stability?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., 4-NO2) or donating (e.g., 4-OCH3) groups on the phenyl ring. Test in cytotoxicity assays (e.g., MTT) and metabolic stability in liver microsomes.

- Metabolite Identification : Use LC-HRMS to track oxidative metabolites (e.g., sulfoxide formation) and correlate with activity loss .

Q. What mechanistic insights explain contradictory bioactivity data across similar dihydrofuranones?

- Methodological Answer :

- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) to validate direct binding to purported targets (e.g., sigma-2 receptors) .

- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions that may explain variability .

Q. How can computational tools predict the compound’s reactivity in complex reaction systems?

- Methodological Answer :

- Reaction Mechanism Mapping : Apply DFT (B3LYP/6-31G*) to model nucleophilic substitution pathways, focusing on sulfur’s nucleophilicity and steric hindrance from the methyl group .

- MD Simulations : Study solvent effects on transition states using GROMACS, optimizing solvent choice (e.g., acetonitrile vs. toluene) for desired reactivity .

Data Analysis & Experimental Design

Q. What statistical approaches resolve overlapping NMR signals in structurally complex derivatives?

- Methodological Answer :

- 2D NMR : Utilize HSQC and HMBC to assign ambiguous protons/carbons, especially in diastereomeric mixtures.

- DOSY : Differentiate species by molecular weight in mixtures, aiding purity assessment .

Q. How should researchers design stability studies under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to pH gradients (1–13), UV light, and elevated temperatures (40–60°C). Monitor degradation via UPLC-UV and identify products using MS/MS.

- Plasma Stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound loss using stable isotope internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.